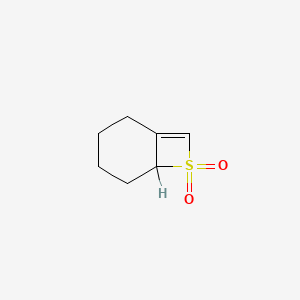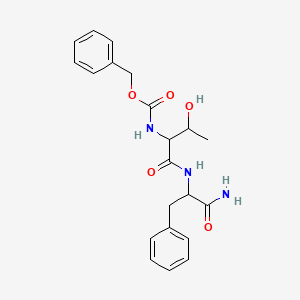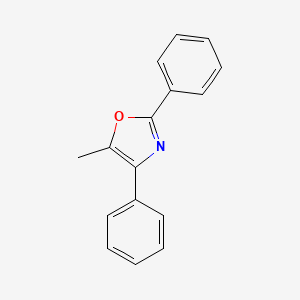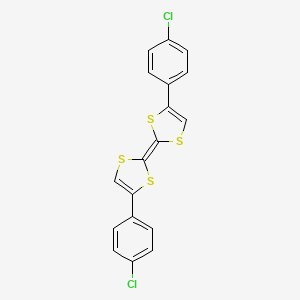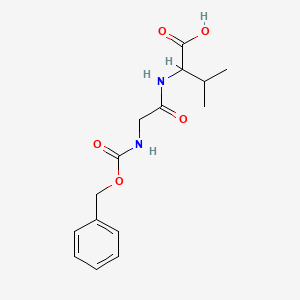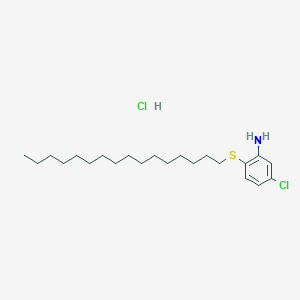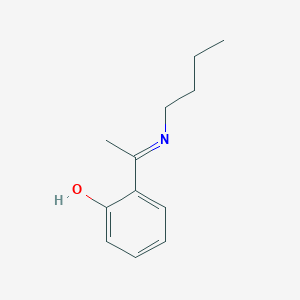
4-Chloro-5-methyl-2-(propan-2-yl)phenyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is a synthetic organic compound with the molecular formula C17H17ClFNO2 It is a member of the carbamate family, which are esters of carbamic acid This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, an isopropyl group, a methyl group, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Solvent: Common solvents used in this reaction include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Nucleophiles: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-(METHYLTHIO)PHENYL)CARBAMATE
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(2,5-XYLYL)CARBAMATE
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE
Uniqueness
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is unique due to the presence of both a chlorinated and a fluorinated phenyl group. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6672-41-9 |
|---|---|
Molecular Formula |
C17H17ClFNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C17H17ClFNO2/c1-10(2)14-9-15(18)11(3)8-16(14)22-17(21)20-13-6-4-12(19)5-7-13/h4-10H,1-3H3,(H,20,21) |
InChI Key |
CBLHGYVUGJDXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
